molecular formula C25H17Br B8744784 9-Bromo-10-(4-methylnaphthalen-1-YL)anthracene CAS No. 912483-19-3

9-Bromo-10-(4-methylnaphthalen-1-YL)anthracene

Cat. No.: B8744784
CAS No.: 912483-19-3
M. Wt: 397.3 g/mol
InChI Key: DHZAOIUIXWGTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-10-(4-methylnaphthalen-1-YL)anthracene is a useful research compound. Its molecular formula is C25H17Br and its molecular weight is 397.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

912483-19-3

Molecular Formula

C25H17Br

Molecular Weight

397.3 g/mol

IUPAC Name

9-bromo-10-(4-methylnaphthalen-1-yl)anthracene

InChI

InChI=1S/C25H17Br/c1-16-14-15-21(18-9-3-2-8-17(16)18)24-19-10-4-6-12-22(19)25(26)23-13-7-5-11-20(23)24/h2-15H,1H3

InChI Key

DHZAOIUIXWGTHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 18.0 ml (352 mmol) of bromine in 100 ml of dichloromethane is added dropwise with vigorous stirring to a solution of 102.0 g (320 mmol) of 9-(4-methylnaphth-1-yl)anthracene in 2000 ml of dichloromethane at −5° C., and the mixture is stirred at room temperature for 12 h. The suspension is subsequently diluted with 1000 ml of ethanol. The precipitated solid is filtered off with suction, washed with 500 ml of a mixture of water and ethanol (1:1, v:v) and three times with 200 ml of ethanol. After washing twice with 1000 ml of boiling ethanol each time, the solid is dried under reduced pressure. Yield: 108.0 g (84.9% of theory), about 97% according to 1H-NMR.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
9-(4-methylnaphth-1-yl)anthracene
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

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